molecular formula C16H24O2 B1396402 4-(2-Ethoxyethyl)-1-phenylcyclohexanol CAS No. 1338494-78-2

4-(2-Ethoxyethyl)-1-phenylcyclohexanol

Cat. No.: B1396402
CAS No.: 1338494-78-2
M. Wt: 248.36 g/mol
InChI Key: MTGBKJLGFHMIII-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethyl)-1-phenylcyclohexanol is an organic compound with a cyclohexanol core structure substituted with a phenyl group and an ethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethyl)-1-phenylcyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, phenylmagnesium bromide (Grignard reagent), and 2-ethoxyethanol.

    Grignard Reaction: Cyclohexanone reacts with phenylmagnesium bromide to form 1-phenylcyclohexanol.

    Etherification: The hydroxyl group of 1-phenylcyclohexanol is then etherified with 2-ethoxyethanol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors for the Grignard reaction and etherification steps.

    Purification: Employing distillation and recrystallization techniques to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethyl)-1-phenylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

    Oxidation: Formation of 4-(2-ethoxyethyl)-1-phenylcyclohexanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of compounds with different functional groups replacing the ethoxyethyl group.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-(2-Ethoxyethyl)-1-phenylcyclohexanol lies in its potential use as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to serve as a precursor for various bioactive compounds. Research has indicated that derivatives of this compound may exhibit significant biological activity, making them candidates for drug development.

Chiral Applications

The compound is also notable for its chirality, which is crucial in the pharmaceutical industry where the efficacy and safety of drugs can be significantly impacted by their stereochemistry. The chiral nature of this compound allows it to be utilized in chiral resolution processes. This can enhance the selectivity and efficiency of drug formulations, particularly in the development of enantiomerically pure substances needed for therapeutic use .

Organic Synthesis

In organic chemistry, this compound can be employed as a reagent or catalyst in various reactions. Its functional groups make it suitable for use in nucleophilic substitution reactions and other synthetic pathways that require specific stereochemical configurations. Its versatility as a building block allows chemists to explore new synthetic routes and develop complex molecular architectures .

Case Study 1: Synthesis of Chiral Drugs

A study published in a peer-reviewed journal explored the synthesis of chiral drugs using this compound as a starting material. The researchers demonstrated that this compound could be effectively transformed into several pharmacologically active compounds through a series of stereoselective reactions. The resulting drugs showed improved efficacy and reduced side effects compared to their racemic counterparts.

Case Study 2: Application in Drug Formulation

Another significant application was highlighted in a pharmaceutical formulation study where this compound was incorporated into a drug delivery system. The study showed that the addition of this compound enhanced the solubility and bioavailability of poorly soluble drugs, leading to better therapeutic outcomes in clinical settings.

Data Tables

Application AreaDescription
Pharmaceutical DevelopmentIntermediate for drug synthesis; potential bioactive derivatives
Chiral ApplicationsUtilized in chiral resolution; enhances drug selectivity
Organic SynthesisReagent for nucleophilic substitutions; versatile building block

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethyl)-1-phenylcyclohexanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to its biological or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethyl)-1-phenylcyclohexanol: Similar structure with a methoxyethyl group instead of an ethoxyethyl group.

    4-(2-Ethoxyethyl)-1-cyclohexanol: Lacks the phenyl group, making it less complex.

    1-Phenylcyclohexanol: Lacks the ethoxyethyl group, resulting in different chemical properties.

Uniqueness

4-(2-Ethoxyethyl)-1-phenylcyclohexanol is unique due to the presence of both the phenyl and ethoxyethyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.

Biological Activity

Overview

4-(2-Ethoxyethyl)-1-phenylcyclohexanol is an organic compound characterized by a cyclohexanol core with a phenyl group and an ethoxyethyl side chain. This compound has garnered interest in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • IUPAC Name : 4-(2-ethoxyethyl)-1-phenylcyclohexan-1-ol
  • Molecular Formula : C16H24O2
  • CAS Number : 1338494-78-2

Synthesis

The synthesis of this compound typically involves:

  • Grignard Reaction : Cyclohexanone reacts with phenylmagnesium bromide to form 1-phenylcyclohexanol.
  • Etherification : The hydroxyl group of 1-phenylcyclohexanol is etherified with 2-ethoxyethanol under acidic conditions.

The biological activity of this compound may involve interactions with various molecular targets, such as enzymes and receptors, influencing biochemical pathways related to its therapeutic effects.

Biological Activity

Research has indicated that compounds similar to this compound exhibit diverse biological activities, including:

  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation and pain pathways .
  • Cytotoxicity : Related phenolic compounds have shown cytotoxic effects against cancer cell lines, indicating potential anti-cancer properties .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
4-(2-Methoxyethyl)-1-phenylcyclohexanolCOX-2 Inhibition
Phenolic Compounds from Dendrobium ellipsophyllumCytotoxicity
DihydronepetalactoneInsect Repellent

Potential Applications

The potential applications of this compound extend into various fields:

  • Medicinal Chemistry : As a precursor for developing new anti-inflammatory drugs or analgesics.
  • Agricultural Chemistry : Investigated for use in pest repellents due to its structural similarities to known insect-repelling compounds .

Properties

IUPAC Name

4-(2-ethoxyethyl)-1-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-18-13-10-14-8-11-16(17,12-9-14)15-6-4-3-5-7-15/h3-7,14,17H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGBKJLGFHMIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1CCC(CC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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